molecular formula C25H31N5O3 B2676803 5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040646-98-7

5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2676803
CAS No.: 1040646-98-7
M. Wt: 449.555
InChI Key: UZQYSTUNPVDPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic chemical compound featuring a complex molecular architecture based on a pyrazolopyridinone core. This structure is characterized by a 5-isopropyl group, a phenyl-substituted ring system, and a piperazine-1-carbonyl linker attached to a 3-methylbutanoyl moiety. The specific three-dimensional structure and electronic distribution make it a molecule of significant interest in early-stage chemical and biological research. Compounds within this structural class are frequently investigated for their potential to interact with various enzymatic targets and cellular pathways. Researchers may explore its utility as a key intermediate in organic synthesis or as a candidate for screening against a panel of biological targets to uncover novel activities. Its mechanism of action is not defined and would be dependent on the specific research context and target system. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all relevant laboratory safety protocols.

Properties

IUPAC Name

7-[4-(3-methylbutanoyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-17(2)14-22(31)27-10-12-28(13-11-27)24(32)20-15-29(18(3)4)16-21-23(20)26-30(25(21)33)19-8-6-5-7-9-19/h5-9,15-18H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQYSTUNPVDPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, identified by CAS number 1040646-98-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition, antioxidant activity, and implications for neurological disorders.

Chemical Structure and Properties

The molecular formula of the compound is C25H31N5O3C_{25}H_{31}N_{5}O_{3} with a molecular weight of approximately 449.5 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on cholinesterase enzymes and its potential as an antioxidant.

1. Enzyme Inhibition

Research has shown that derivatives similar to this compound exhibit significant inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in the treatment of Alzheimer's disease (AD). For instance:

  • Inhibition Potency : A related compound demonstrated an IC50 value of 0.103μM0.103\,\mu M for hAChE and 1.342μM1.342\,\mu M for hBACE-1, indicating strong inhibitory potential against these enzymes .
EnzymeIC50 Value (μM\mu M)Type of Inhibition
hAChE0.103Mixed-type
hBChE≥10-
hBACE-11.342-

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties using various assays, including the DPPH radical scavenging assay. The results indicate that it possesses substantial radical scavenging ability:

  • DPPH Scavenging Activity : A related study reported that certain derivatives exhibited a percentage radical scavenging activity comparable to ascorbic acid .

3. Neuroprotective Effects

The neuroprotective effects of the compound are supported by its ability to modulate oxidative stress markers in vitro:

  • Oxidative Stress Biomarkers : Studies have indicated that treatment with the compound leads to reduced malondialdehyde (MDA) levels in brain tissue homogenates, suggesting a decrease in lipid peroxidation and oxidative damage .

Case Studies

Several studies have investigated the pharmacological profiles of compounds related to this compound:

  • Alzheimer's Disease Model : In vivo studies using scopolamine-treated mice demonstrated that treatment with similar compounds resulted in improved cognitive function as measured by Y-maze tests, alongside biochemical improvements in oxidative stress markers .
  • Radical Scavenging Assays : The DPPH assay results indicated that compounds derived from this scaffold showed effective antioxidant properties with percentages reaching up to 44.35% compared to controls .

Comparison with Similar Compounds

Key Observations:

Position 5 Modifications : Replacing ethyl (in ) with isopropyl may enhance steric shielding, prolonging metabolic half-life but risking reduced solubility.

Pharmacophore Alignment : Unlike MK71 , which lacks a piperazine moiety, the target compound’s acyl-piperazine group could facilitate interactions with PDE active sites or allosteric pockets.

Pharmacological Potential

While direct activity data for the target compound is unavailable, structural analogs suggest:

  • PDE Inhibition: Compounds like with pyrazolo-pyrimidinone cores are established PDE5 inhibitors. The acyl-piperazine group in the target may mimic sulfonamide or carbamate moieties in PDE-binding regions.

Critical Analysis of Limitations

  • Lack of Direct Data: No peer-reviewed studies specifically evaluate the target compound’s bioactivity, necessitating extrapolation from analogs.
  • Solubility Challenges: The isopropyl and 3-methylbutanoyl groups may reduce aqueous solubility, requiring formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.